[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the hydroxymethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of ethyl hydrazine with trifluoroacetylacetone under controlled conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to form the desired pyrazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methanol
- [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol
- [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]amine
Uniqueness
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9F3N2O |
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Molecular Weight |
194.15 g/mol |
IUPAC Name |
[2-ethyl-4-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-6(4-13)5(3-11-12)7(8,9)10/h3,13H,2,4H2,1H3 |
InChI Key |
JLWIZQBKSMTKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(F)(F)F)CO |
Origin of Product |
United States |
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